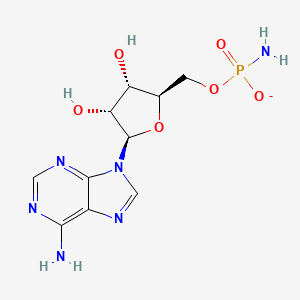
Adenosine 5'-phosphoramidate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5'-phosphoramidate(1-) is conjugate base of adenosine 5'-phosphoramidate; major species at pH 7.3. It is a conjugate base of an adenosine 5'-phosphoramidate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Prodrug Development
Adenosine 5'-phosphoramidate(1-) is utilized as a prodrug to enhance the bioavailability of nucleoside analogues. This approach is particularly relevant in developing antiviral and anticancer agents. The prodrug strategy involves modifying the nucleotide structure to facilitate cellular uptake and subsequent conversion into active forms within the body.
Key Developments:
- ProTide Technology: This technology incorporates adenosine 5'-phosphoramidate(1-) into nucleoside analogues, significantly improving their pharmacokinetic properties. Notable examples include Sofosbuvir and Remdesivir, which have been approved for treating viral infections like hepatitis C and COVID-19, respectively .
- Antitumor Activity: Research indicates that derivatives of adenosine 5'-phosphoramidate(1-) exhibit potent antitumor properties by targeting specific pathways involved in cancer cell proliferation .
Signaling Molecule in Plant Biology
Recent studies have identified adenosine 5'-phosphoramidate(1-) as a crucial signaling molecule in plants. It plays a role in stress responses and metabolic regulation.
Mechanisms of Action:
- Gene Expression Modulation: In Arabidopsis thaliana, the application of adenosine 5'-phosphoramidate(1-) results in the upregulation of genes involved in the phenylpropanoid pathway, leading to increased production of metabolites like lignins and anthocyanins .
- Stress Response: The compound accumulates under stress conditions, suggesting it may function as a signaling agent that modulates physiological responses to environmental challenges .
Synthetic Methods and Derivative Applications
The synthesis of adenosine 5'-phosphoramidate(1-) and its derivatives has been extensively studied. Various synthetic methodologies have been developed to create compounds with enhanced biological activities.
Synthetic Approaches:
- Nucleophilic Substitution Reactions: These reactions are commonly employed to modify the structure of adenosine derivatives, allowing for the introduction of functional groups that can enhance receptor selectivity and potency against specific targets .
- Characterization of Biological Effects: Studies have demonstrated that modifications to the adenosine structure can lead to improved interactions with purinergic receptors, which are implicated in numerous physiological processes including inflammation and immune responses .
Case Studies
Several case studies illustrate the diverse applications of adenosine 5'-phosphoramidate(1-) across different fields:
Eigenschaften
Molekularformel |
C10H14N6O6P- |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/p-1/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
LDEMREUBLBGZBO-KQYNXXCUSA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















